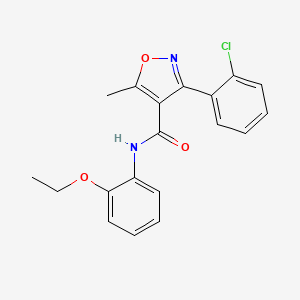
2-(1H-benzimidazol-2-ylthio)-N-2-biphenylylacetamide
Overview
Description
2-(1H-benzimidazol-2-ylthio)-N-2-biphenylylacetamide, commonly known as BITBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BITBA is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The exact mechanism of action of BITBA is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. BITBA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It also interacts with various receptors, including the adenosine receptor and the cannabinoid receptor. BITBA has also been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
BITBA has been found to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and anticancer activities. BITBA has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. It also inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-6. BITBA has been found to induce apoptosis and inhibit the proliferation of cancer cells. It also exhibits antioxidant activity by scavenging free radicals.
Advantages and Limitations for Lab Experiments
BITBA has several advantages as a chemical compound for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits significant antimicrobial, anti-inflammatory, and anticancer activities, making it a potential candidate for drug development. However, there are also some limitations associated with the use of BITBA in laboratory experiments. It has limited solubility in water, which can make it difficult to use in certain experiments. It also exhibits cytotoxicity at high concentrations, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on BITBA. One area of research could be the development of BITBA-based drugs for the treatment of various diseases, including infections, inflammation, and cancer. Another potential direction could be the investigation of the mechanism of action of BITBA and its interactions with various cellular targets. Further studies could also be conducted to explore the potential use of BITBA in combination with other drugs for enhanced therapeutic effects. Finally, research could be conducted to improve the solubility and bioavailability of BITBA for improved efficacy in laboratory experiments.
Scientific Research Applications
BITBA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi. BITBA has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BITBA has been found to possess significant anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(14-26-21-23-18-12-6-7-13-19(18)24-21)22-17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOHYMRQOZMOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethyl-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B3479848.png)
![bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone](/img/structure/B3479872.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B3479880.png)

![1-(2,4-dimethoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3479891.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3479896.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B3479899.png)
![4-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B3479908.png)
![2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3479916.png)
![1-[4-(4-oxo-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3479919.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B3479924.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3479926.png)
